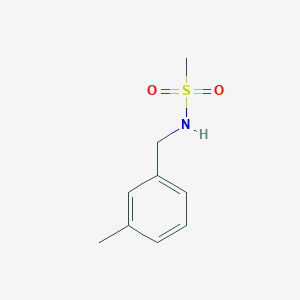

N-(3-methylbenzyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[(3-methylphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8-4-3-5-9(6-8)7-10-13(2,11)12/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOUVTHHJWQSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbenzyl)methanesulfonamide typically involves the reaction of 3-methylbenzylamine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methylbenzylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylbenzyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(3-methylbenzyl)methanesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a precursor for various functionalized derivatives.

Biology and Medicine: In medicinal chemistry, sulfonamides are known for their antimicrobial properties. This compound may be explored for its potential as an antimicrobial agent or as a scaffold for drug development.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)methanesulfonamide depends on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of N-(3-methylbenzyl)methanesulfonamide can be contextualized by comparing it to structurally related sulfonamides. Below is a detailed analysis:

Substituent Effects on Molecular Conformation

- N-(3-Methylphenyl)methanesulfonamide: Computational studies (DFT) reveal that the meta-methyl group on the phenyl ring induces torsional strain, resulting in a non-planar conformation between the sulfonamide group and the aromatic ring. This contrasts with its ortho-substituted analog, where steric hindrance further distorts the structure .

Physicochemical Properties

Spectroscopic and Computational Insights

- Vibrational Spectroscopy : DFT studies on N-(3-methylphenyl)methanesulfonamide identify characteristic S=O stretching vibrations at ~1,150 cm⁻¹ and N-H bending modes at ~1,550 cm⁻¹, which are consistent across aryl methanesulfonamides .

- NMR Chemical Shifts : The meta-methyl group in this compound is expected to deshield adjacent protons, producing distinct ¹H NMR signals (e.g., aromatic protons near δ 7.2–7.4 ppm) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methylbenzyl)methanesulfonamide, and how can purity be optimized?

- Methodology :

- Step 1 : React 3-methylbenzylamine with methanesulfonyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere. Triethylamine is typically used as a base to neutralize HCl byproducts .

- Step 2 : Purify the crude product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Key Parameters :

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature | 0–25°C | Minimize side reactions |

| Molar Ratio (amine:MsCl) | 1:1.1 | Ensure complete conversion |

| Reaction Time | 2–4 hours | Balance yield and efficiency |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of This compound?

- NMR Analysis :

- ¹H NMR : Expect signals for methyl groups (δ ~2.3 ppm for benzyl-CH₃, δ ~3.0 ppm for SO₂N-CH₃) and aromatic protons (δ ~6.8–7.2 ppm). Coupling patterns distinguish para/meta substitution .

- ¹³C NMR : Confirm sulfonamide linkage (C-SO₂ at ~44 ppm) and aromatic carbons (~125–140 ppm).

- IR Spectroscopy : Strong S=O stretching vibrations at ~1150–1350 cm⁻¹ and N-H bending at ~1540 cm⁻¹ .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against E. coli, S. aureus).

- Enzyme Inhibition : Target carbonic anhydrase or dihydrofolate reductase via spectrophotometric assays .

- Data Interpretation : Compare IC₅₀ values to known sulfonamide inhibitors (e.g., acetazolamide) to assess potency.

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of This compound?

- Computational Workflow :

Optimize geometry using B3LYP/6-31G(d,p) basis set.

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Analyze frontier molecular orbitals (HOMO-LUMO gaps) for redox behavior .

- Applications : Predict regioselectivity in electrophilic substitution reactions or binding affinity to biological targets.

Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?

- X-ray Crystallography :

- Use SHELX software for structure refinement. Key steps include data collection at low temperature (100 K) and anisotropic displacement parameter modeling .

- Challenges : Address disorder in methyl or benzyl groups via constrained refinement.

- Case Study : Similar compounds (e.g., N-(3-methylphenyl)methanesulfonamide) show planar sulfonamide groups with dihedral angles <10° relative to the aromatic ring .

Q. How do substituent effects on the benzyl group influence biological activity?

- QSAR Study Design :

- Synthesize analogs with varied substituents (e.g., -Cl, -OCH₃, -NO₂ at the 3-position).

- Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data.

- Example : Fluorine substitution in N-(2-amino-3-fluorophenyl)methanesulfonamide enhances enzyme inhibition via polar interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How to validate findings?

- Case Example : If antimicrobial activity varies across studies:

- Re-test under standardized conditions (e.g., CLSI guidelines).

- Verify compound stability via HPLC before assays .

Conflicting computational vs. experimental dipole moments: Troubleshooting steps

- Resolution :

Re-optimize DFT parameters (e.g., solvent model, basis set).

Compare with gas-phase vs. solution-phase experimental data (e.g., dielectric constant adjustments) .

Methodological Tables

Table 1 : Key synthetic reagents and conditions for sulfonamide derivatives

| Reagent | Role | Purity Requirement |

|---|---|---|

| Methanesulfonyl chloride | Electrophile | ≥99% (avoid moisture) |

| Triethylamine | Base/HCl scavenger | Anhydrous (≤0.01% H₂O) |

| 3-Methylbenzylamine | Nucleophile | ≥98% (HPLC-grade) |

Table 2 : DFT parameters for electronic structure analysis

| Parameter | Value | Software |

|---|---|---|

| Basis Set | 6-311++G(d,p) | Gaussian 16 |

| Solvent Model | PCM (Water) | – |

| Convergence Threshold | 10⁻⁶ a.u. | – |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.